molecular formula C13H20ClNO B1397329 4-(3-Ethoxyphenyl)piperidine hydrochloride CAS No. 1286531-22-3

4-(3-Ethoxyphenyl)piperidine hydrochloride

Cat. No.: B1397329
CAS No.: 1286531-22-3
M. Wt: 241.76 g/mol
InChI Key: PBFILZLYSFBBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 4-(3-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-ethoxybenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-(3-Ethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Ethoxyphenyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(3-Ethoxyphenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4-(3-ethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFILZLYSFBBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxyphenyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Ethoxyphenyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-Ethoxyphenyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-Ethoxyphenyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-Ethoxyphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.